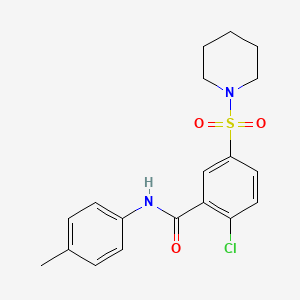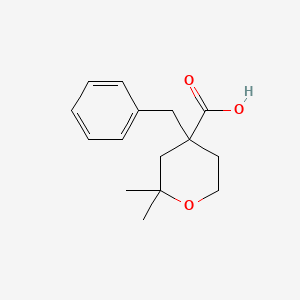
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, which has potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide increases the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity, leading to a reduction in seizure activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and to have anticonvulsant, anxiolytic, and anti-addictive effects in animal models. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide is its selectivity for GABA transaminase, which reduces the risk of off-target effects. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to be well-tolerated in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide on GABA levels and neuronal activity in the brain. Finally, the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide in the treatment of other neurological disorders, such as depression and schizophrenia, warrant further investigation.
Métodos De Síntesis
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid with 1-cycloheptyl-3-piperidinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(5-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-16-10-12-20-23(16)14-11-19(24)21-17-7-6-13-22(15-17)18-8-4-2-3-5-9-18/h10,12,17-18H,2-9,11,13-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQRWXIJJSYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(5-methylpyrazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,5-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6045994.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6046032.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)

![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)
![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)